l-Menthyl lactate
Description
Contextualization within Chiral Organic Esters
l-Menthyl lactate (B86563) is classified as a chiral organic ester. An ester is a chemical compound derived from an acid (in this case, lactic acid) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl (alkoxy) group. Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of an asymmetric carbon atom is a common cause of chirality in organic molecules.
l-Menthyl lactate possesses multiple chiral centers, leading to the possibility of numerous stereoisomers. google.com The menthol (B31143) moiety itself has three chiral centers, resulting in eight possible stereoisomers (e.g., l-menthol (B7771125), d-menthol, neomenthol, isomenthol). google.comgoogle.com The lactic acid moiety has one chiral center, existing as L-(+)-lactic acid or D-(-)-lactic acid. google.com Consequently, the combination of these can produce sixteen possible stereoisomers of menthyl lactate. google.com The most common and widely studied isomer is l-menthyl l-lactate, derived from the naturally occurring l-menthol and l-lactic acid. atamanchemicals.comgoogle.com
Table 1: Physicochemical Properties of l-Menthyl l-Lactate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate | nih.gov |
| Molecular Formula | C13H24O3 | atamanchemicals.comnih.gov |
| Molecular Weight | 228.33 g/mol | atamanchemicals.comsigmaaldrich.com |
| Appearance | Colorless to white, crystalline solid | atamanchemicals.comaurochemicals.com |
| Odor | Weak mint odor | aurochemicals.com |
| Melting Point | 42-47°C | aurochemicals.com |
| Solubility | Slightly soluble in water; soluble in most organic solvents | aurochemicals.com |
| CAS Number | 61597-98-6 (for l-Menthyl l-lactate) | nih.gov |
Significance of Stereoisomeric Purity in Chemical Systems
The stereoisomeric purity of a chiral compound like this compound is of paramount importance in chemical and biological systems because different stereoisomers can exhibit distinct physical, chemical, and biological properties. The specific spatial arrangement of atoms in stereoisomers means they can interact differently with other chiral molecules, such as enzymes and receptors in biological systems.
In the context of menthyl lactate, the physiological cooling effect is strongly associated with the l-menthol stereoisomer. google.com Therefore, for applications where this cooling sensation is desired, the synthesis must start from l-menthol to produce the desired l-menthyl ester.
Research has demonstrated the stereoselectivity of enzymes in reactions involving menthyl derivatives. For instance, specific lipases are used for the enantioselective enzymatic cleavage of D,L-menthyl derivatives to isolate pure l-menthol, a process driven by the significant difference in taste and odor between the enantiomers. google.com Furthermore, a specific enzyme, menthyl lactate esterase, has been identified that stereoselectively converts Dthis compound to L-menthol and D-menthyl lactate, highlighting the ability of biological systems to distinguish between these isomers. google.com This enzymatic specificity underscores the importance of stereoisomeric purity for achieving desired reaction outcomes. Studies on the binding of lactate to the protein hemocyanin have also shown that the protein distinguishes between L- and D-lactate, with L-lactate having a more significant effect on oxygen affinity, further illustrating the principle of stereospecificity in biological interactions.
Overview of Current Research Landscape on this compound
The current research on this compound is multifaceted, spanning organic synthesis, materials science, and biochemistry. A significant area of investigation is the optimization of its synthesis. Traditional methods involve the direct esterification of menthol and lactic acid. google.comgoogle.com However, this reaction often results in the formation of by-products such as menthyl lactoyl lactate and higher lactoyl esters, which can limit the yield of the desired product. google.comgoogle.com
Recent research has focused on improving the efficiency of this process. One patented high-yield method involves the direct reaction of excess lactic acid with menthol, followed by a controlled hydrolysis step using a buffer solution to convert the lactoyl ester by-products into this compound, achieving yields of over 92%. google.comgoogle.com Enzymatic synthesis represents another key research avenue. Lipase-catalyzed transesterification reactions in organic media, for example, have been explored for the synthesis of vitamin esters from l-methyl lactate, demonstrating the utility of lactate esters in biocatalysis.
Beyond synthesis, research is exploring novel applications for this compound. It has been identified as a naturally occurring compound in the essential oil of Mentha arvensis (cornmint oil), with studies suggesting its formation is due to lactic acid-producing microorganisms on the herb during storage, followed by esterification with l-menthol during the distillation process. researchgate.net In materials science, research has shown that zinc catalysts can be used for the chemical degradation of poly(lactic acid) (PLA) into methyl lactate, indicating a potential role for related lactate esters in polymer recycling. acs.org Furthermore, the enzymatic synthesis of glycoside derivatives of l-menthol, such as l-menthyl α-D-maltooligosides from l-menthyl α-glucoside, highlights ongoing research into modifying the structure of l-menthol derivatives to alter properties like water solubility for various applications. nih.gov
Table 2: Summary of Selected Synthesis Research on Menthyl Lactate
| Method | Reactants | Key Findings/Reported Yield | Source |
|---|---|---|---|
| Direct Esterification & Controlled Hydrolysis | l-menthol, L-(+)-lactic acid | Reaction produces menthyl lactate and higher lactoyl esters. A subsequent hydrolysis step converts by-products to menthyl lactate, achieving yields up to 98%. | google.com |
| High-Yield Preparation Method | Excess lactic acid, menthol | A two-step process involving direct generation of menthyl lactate and its lactoyl esters, followed by hydrolysis with a buffer solution. Yields based on added menthol can reach 92.4%. | google.com |
| Stereoselective Enzymatic Cleavage | Dthis compound | Use of a stereoselective menthyl lactate esterase to convert the DL-mixture into L-menthol and D-menthyl lactate. | google.com |
| Enzymatic Synthesis of Glycosides | l-menthyl α-glucoside, soluble starch | Cyclodextrin glucanotransferase (CGTase) catalyzes the formation of l-menthyl α-D-maltooligosides. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNOLBSYLSYIBM-NOOOWODRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036338 | |
| Record name | Menthyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid or white crystalline solid with a weak chamomile or tobacco odour | |
| Record name | l-Menthyl l-lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
61597-98-6, 59259-38-0 | |
| Record name | l-Menthyl L-Lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Menthyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL LACTATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for L Menthyl Lactate
Esterification Pathways
Esterification, the fundamental reaction for producing l-menthyl lactate (B86563), can be accomplished through direct chemical reactions or by leveraging the specificity of biological catalysts.
A range of acid catalysts can be employed to facilitate the direct esterification of l-menthol (B7771125) and lactic acid. These include homogeneous catalysts such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. google.com Acidic ion-exchange resins have also been utilized, where l-menthol and L(+)-lactic acid are reacted in chloroform, followed by purification to yield the final product. google.comgoogle.com
Heterogeneous catalysts are of particular interest due to their ease of separation from the reaction mixture and potential for reusability. google.comresearchgate.net One effective system involves using silicotungstic acid supported on a carrier like bentonite (B74815) or attapulgite (B1143926). google.comresearchgate.net These solid acid catalysts demonstrate high catalytic efficiency and can be reused multiple times without a significant loss in activity. researchgate.net For instance, a Keggin-type silicotungstic acid supported on attapulgite has been developed specifically for this esterification reaction. google.com
The efficiency and yield of the direct chemical esterification are highly dependent on the optimization of various reaction parameters. Key variables include reaction temperature, the molar ratio of reactants, and the amount of catalyst used. researchgate.net
One study focusing on a silicotungstic acid/bentonite catalyst identified optimal conditions as a 1:1.1 molar ratio of l-menthol to lactic acid, a reaction temperature of 130 °C, and a reaction time of 3 hours, which resulted in an esterification yield of approximately 83.97%. researchgate.net Another preparation method using sulfuric acid as the catalyst with excess lactic acid and toluene (B28343) as a solvent involved heating to reflux. Following the reaction, a hydrolysis step using a buffer solution was performed to convert byproducts, achieving a final l-menthyl lactate yield of 92.3%. google.com
A detailed example using concentrated sulfuric acid involved reacting 1000 g of l-menthol with 1000 g of L-(+)-lactic acid in 500 g of heptane (B126788) with 6 g of the acid catalyst. The temperature was gradually increased to 119°C over 2 hours. google.comgoogle.com This initial esterification resulted in a mixture containing 57.6% this compound and 32.2% menthyl lactoyl lactate. google.comgoogle.com
| Catalyst System | Reactant Ratio (Menthol:Lactic Acid) | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Silicotungstic acid on bentonite | 1:1.1 | 130 °C | 3 h | 83.97% | researchgate.net |
| Sulfuric acid / Na₂HPO₄-NaH₂PO₄ buffer | 1:1.5 (approx.) | Reflux | 6 h (hydrolysis) | 92.3% | google.com |
| Concentrated sulfuric acid | 1:1.7 (approx.) | Up to 119 °C | 2 h | 57.6% (pre-hydrolysis) | google.comgoogle.com |
Biocatalysis presents an alternative to traditional chemical synthesis, offering high specificity and milder reaction conditions. Enzymes, particularly lipases, are widely used for the synthesis of esters like this compound.
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze not only the hydrolysis of fats but also the synthesis of esters in non-aqueous environments. scispace.combioline.org.br This capability is harnessed for producing valuable esters for the flavor, food, and pharmaceutical industries. bioline.org.br
The synthesis can occur via direct esterification of an alcohol (l-menthol) and a carboxylic acid (lactic acid) or through transesterification. In transesterification, an existing ester (e.g., methyl lactate) reacts with an alcohol (l-menthol) to form the desired new ester (this compound). nih.gov Lipases from various microbial sources such as Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia are effective catalysts for these reactions. bioline.org.brnih.govsioc-journal.cn For example, immobilized Candida antarctica lipase (B570770) has been successfully used to synthesize ascorbyl L-lactate and retinyl L-lactate through transesterification with L-methyl lactate, achieving yields of 80% and 90%, respectively. nih.gov The use of non-conventional media, such as deep eutectic solvents (DES), has also been explored for the lipase-catalyzed acylation of l-menthol to produce various l-menthyl esters. mdpi.comnih.gov
Given the multiple chiral centers in this compound, achieving high stereochemical purity is crucial. Biocatalysts are exceptionally well-suited for this due to their inherent enantioselectivity. google.com Kinetic resolution is a widely used strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate or the enantiomerically pure product. diva-portal.org
For the production of l-menthol derivatives, lipases can be used to resolve racemic (dl)-menthol. In one approach, a lipase from Candida cylindracea preferentially esterifies l-menthol in a racemic mixture with lauric acid, producing l-menthyl laurate with high enantiomeric purity (95% ee). google.com Similarly, the same enzyme can selectively hydrolyze l-menthyl laurate from a racemic ester mixture. google.com Another strategy involves the kinetic resolution of racemic lactate esters. A novel microbial esterase, WDEst9, has been used for the direct hydrolysis of (±)-methyl lactate to generate l-methyl lactate with a high enantiomeric excess (e.e. >99%) and a high yield (>86%) after optimization. researchgate.net This demonstrates a direct biocatalytic route to a key chiral precursor for this compound. The process of dynamic kinetic resolution (DKR) combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired chiral product. diva-portal.orgrsc.org
Advanced Analytical Characterization of L Menthyl Lactate
Chromatographic Techniques for Stereoisomer Analysis
The separation of stereoisomers is critical in the analysis of l-Menthyl lactate (B86563). Chromatographic methods are paramount in achieving this, offering high-resolution separation of enantiomers and diastereomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds like l-Menthyl lactate. The efficacy of this method hinges on the use of Chiral Stationary Phases (CSPs), which create a chiral environment enabling the differential interaction of enantiomers. nih.gov
Various CSPs have been developed for the separation of chiral molecules, including those based on polysaccharides, macrocyclic antibiotics, and "Pirkle"-type phases. nih.govmdpi.comresearchgate.net For instance, CSPs derived from amylose (B160209) tris(3,5-dimethylphenylcarbamate), such as Chiralpak IA, have been utilized for the normal-phase HPLC separation of lactic acid derivatives. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times and, thus, separation.
The choice of mobile phase is also crucial and is optimized to enhance enantioselectivity. mdpi.com For example, mixtures of n-hexane and 2-propanol are commonly used in normal-phase HPLC. mdpi.com The development of efficient HPLC methods is vital for quality control, allowing for the precise determination of the enantiomeric purity of this compound.
Recent advancements have also explored the use of macrocyclic antibiotic-based CSPs, such as those with teicoplanin and ristocetin (B1679390) selectors, for the efficient separation of lactic acid optical isomers in reversed-phase mode. researchgate.net Temperature can also be a key parameter in optimizing separation, with studies showing that lower temperatures can improve resolution on certain columns. researchgate.net
Table 1: HPLC Conditions for Chiral Separation of Lactic Acid Derivatives
| Parameter | Condition |
|---|---|
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) |
| Mobile Phase | n-hexane/2-propanol mixtures |
| Detection | Diode Array Detector (DAD) at 210-254 nm |
| Flow Rate | 0.5 mL/min |
This table is based on data for lactic acid derivatives, which is indicative of methods applicable to this compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chiral compounds. For non-volatile or highly polar molecules like lactic acid and its esters, derivatization is often necessary to improve their volatility and chromatographic behavior. mdpi.comresearchgate.net Chiral derivatization involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
A common approach for the analysis of lactic acid enantiomers involves derivatization with a chiral alcohol, such as l-menthol (B7771125), to form diastereomeric esters. mdpi.comresearchgate.net These esters, including this compound, can then be separated and quantified using GC-MS. researchgate.net The mass spectrometer provides not only quantification but also structural information, confirming the identity of the separated compounds. This method has been successfully applied to determine the enantiomeric composition of lactic acid in various samples. mdpi.com
The selection of the derivatizing agent is critical for successful separation. The agent should react completely with the analyte, and the resulting diastereomers must be stable and chromatographically resolvable.
Capillary Gas Chromatography for Optical Isomer Separation
Capillary Gas Chromatography (CGC) using chiral stationary phases offers a direct method for the separation of enantiomers without the need for derivatization. google.comgcms.czgoogle.com This technique is highly efficient and provides excellent resolution for many chiral compounds.
For the separation of lactate esters, cyclodextrin-based chiral stationary phases are widely used. google.comgcms.czgoogle.com These CSPs, such as those coated with derivatives of β-cyclodextrin, create a chiral cavity into which the enantiomers can include. google.com The differential stability of the inclusion complexes formed between the enantiomers and the chiral stationary phase leads to their separation.
A patented method describes the use of a capillary chiral column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin for the complete baseline separation of methyl lactate enantiomers, achieving a high resolution. google.comgoogle.com The optimization of chromatographic conditions, including column temperature, carrier gas flow rate, and injector/detector temperatures, is crucial for achieving optimal separation. google.comgcms.czgoogle.com This direct enantioselective CGC method is valuable for the quality control of optically pure lactate esters. google.comgoogle.com
Table 2: Capillary GC Conditions for Methyl Lactate Isomer Separation
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | 2,3,6-tri-O-octanoyl-β-cyclodextrin |
| Column Dimensions | 20m-30m length, 250µm-320µm inner diameter |
| Carrier Gas | Inert gas (e.g., Helium) |
| Column Temperature | 50-80°C |
| Detector | Hydrogen Flame Ionization Detector (FID) |
This table is based on a patented method for methyl lactate and is relevant for the analysis of similar lactate esters. google.comgoogle.com
Spectroscopic Investigations
Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of this compound.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for investigating the conformational landscape of molecules. acs.orgcore.ac.uk These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. nih.gov For this compound, IR and FTIR spectroscopy can provide insights into intramolecular hydrogen bonding and the relative orientation of its functional groups. acs.orgcore.ac.uk
Studies on the related molecule, methyl lactate, have utilized matrix isolation FTIR spectroscopy combined with theoretical calculations to identify and characterize different conformers present in the gas phase. core.ac.uk The most stable conformer is characterized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. core.ac.ukresearchgate.net The vibrational frequencies observed in the FTIR spectrum, particularly in the O-H and C=O stretching regions, serve as sensitive probes of these intramolecular interactions. researchgate.net
Conformational heterogeneity, where multiple conformers coexist, can be studied by analyzing the IR spectra. nih.gov The presence of multiple bands in specific spectral regions can indicate the presence of different conformers in equilibrium. nih.gov Such studies are crucial for understanding the structural preferences of this compound, which in turn can influence its physical and biological properties.
Table 3: Key FTIR Spectral Regions for this compound Conformational Analysis
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |
|---|---|---|
| O-H Stretch | 3200-3600 | Presence and strength of intramolecular hydrogen bonding |
| C=O Stretch | 1700-1750 | Environment of the carbonyl group, influenced by hydrogen bonding |
| C-O Stretch | 1000-1300 | Conformation of the ester linkage |
This table provides general frequency ranges; specific values for this compound would be determined experimentally. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including the determination of their stereochemistry. acs.orgnih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
For this compound, ¹H NMR spectroscopy can be used to confirm the connectivity of the molecule by analyzing chemical shifts, coupling constants, and integration of the signals. acs.orgnih.gov The signals corresponding to the protons in the menthyl and lactate moieties can be assigned to specific positions in the structure.
To determine the stereochemistry, advanced NMR techniques are often employed. The use of chiral shift reagents or the synthesis of diastereomeric derivatives can help in resolving the signals of enantiomers and assigning the absolute configuration. ucalgary.ca For instance, complexation with a chiral auxiliary can induce chemical shift differences between the methoxy (B1213986) groups of enantiomeric lactate derivatives, allowing for the determination of enantiomeric purity. ucalgary.ca
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the complete bonding framework and relative stereochemistry. nii.ac.jpacs.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximity of protons, which is crucial for determining the relative configuration of stereocenters. nii.ac.jp The comparison of NMR data of a synthetic sample with that of a natural or reference standard is a definitive method for stereochemical assignment. nii.ac.jp
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| l-menthol |
| Lactic acid |
| Methyl lactate |
| n-hexane |
| 2-propanol |
| Acetone |
| Helium |
| Diethyl ether |
| Pyridine |
| Toluene (B28343) |
| Methanol |
| Water |
| Acetonitrile |
| Ammonium acetate |
| Copper (II) sulfate |
| Triethylamine |
| Oxalyl chloride |
| Hexane |
| Ethanol |
| Acetic acid |
| Phenyl acetate |
| (-)-Menthone |
| L-Menthol |
| (-)-Menthyl lactate |
| Dihydroxyacetone |
| Glycolaldehyde |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a critical analytical technique for the stereochemical investigation of chiral molecules like this compound. hebmu.edu.cn This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. hebmu.edu.cn Since enantiomers interact differently with circularly polarized light, CD spectroscopy provides a unique spectral fingerprint for a specific stereoisomer, making it an invaluable tool for confirming absolute configuration and assessing enantiomeric purity. hebmu.edu.cnu-psud.fr
For this compound, which possesses multiple chiral centers, the CD spectrum is a direct consequence of its unique three-dimensional structure. vulcanchem.comgoogle.com The technique is highly sensitive to the spatial arrangement of atoms and functional groups. aip.org Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, is particularly powerful. VCD probes the differential absorption of circularly polarized light at the vibrational frequencies of the molecule. aip.org Studies on closely related chiral esters, such as methyl lactate, have demonstrated that VCD spectra are exquisitely sensitive to conformational changes and local hydrogen bonding interactions. aip.orgunibs.it Different conformers can even exhibit VCD signals with opposite signs, allowing for detailed analysis of the conformational populations in solution. aip.org
In practice, the chirality of this compound is assessed by measuring its CD or VCD spectrum and comparing it to a known standard or to spectra predicted by quantum chemical calculations. The sign and magnitude of the Cotton effects in the electronic or vibrational spectrum confirm the absolute configuration of the chiral centers. This technique can also be used in induced circular dichroism (ICD) studies, where the interaction of the chiral molecule with an achiral molecule induces a CD signal in the latter, providing information about intermolecular binding. acs.orgnih.gov
Computational Chemistry Approaches
Computational chemistry offers profound insights into the molecular properties of this compound, complementing experimental data by providing a detailed picture of its conformational landscape and predicting its spectroscopic characteristics.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound, arising from the rotation around several single bonds, gives rise to multiple possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable of these conformers and understand the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), a conceptual landscape where the potential energy is a function of the molecule's geometry. libretexts.orgresearchgate.net
Computational chemists use methods like Density Functional Theory (DFT) to systematically explore the PES of related molecules like methyl lactate. acs.orgcore.ac.uk By rotating key dihedral angles (such as H-O-C-C and O-C-C=O), researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states for interconversion between conformers. libretexts.orgcore.ac.ukrsc.org
For the analogous compound methyl lactate, detailed computational studies have identified several low-energy conformers. core.ac.uktorvergata.itresearchgate.net The relative stability of these conformers is determined by intramolecular interactions, primarily hydrogen bonding between the hydroxyl group and the ester carbonyl or methoxy groups. core.ac.ukresearchgate.netnih.gov The surrounding environment, such as the solvent, can significantly alter the relative populations of these conformers by disrupting intramolecular hydrogen bonds in favor of intermolecular interactions with solvent molecules. rsc.orgresearchgate.netnih.gov For example, the most stable conformer in the gas phase may not be the most abundant in an aqueous solution. nih.gov
Table 1: Representative Stable Conformers of Methyl Lactate (Analogous to this compound) Identified by Computational Analysis
| Conformer ID | Key Dihedral Angles | Stabilizing Intramolecular Interaction | Relative Stability |
| Conformer I (SsC) | syn (HOCC), s-cis (O=COC) | Strong OH···O=C hydrogen bond | Most stable in gas phase core.ac.ukresearchgate.net |
| Conformer II (GskC) | gauche (HOCC), skew (OCC=O) | Weaker OH···O(ester) hydrogen bond | Higher energy than Conformer I core.ac.uk |
| Conformer III | - | OH···OCH₃ hydrogen bond | Minor conformer nih.gov |
This table is based on findings for methyl lactate, which serves as a model for the lactate portion of this compound. The exact energies and populations would differ for this compound due to the bulky menthyl group.
Quantum Chemical Calculations for Spectroscopic Property Prediction
A powerful application of computational chemistry is the prediction of spectroscopic properties for direct comparison with experimental results. Once the stable conformers of this compound are identified through PES mapping, quantum chemical calculations can be used to simulate their various spectra, including infrared (IR), Raman, and Vibrational Circular Dichroism (VCD). rsc.orgtorvergata.it
Using theoretical levels such as DFT with appropriate basis sets (e.g., B3LYP/aug-cc-pVDZ), the vibrational frequencies and intensities for each conformer can be calculated. rsc.orgtorvergata.it The predicted spectra for individual conformers are often distinct. By taking a Boltzmann-weighted average of the spectra of all significant conformers based on their calculated relative energies, a final theoretical spectrum is generated that represents the molecule in a given environment. researchgate.net
This approach is particularly valuable for VCD spectroscopy. The remarkable agreement often found between computed and experimental VCD spectra serves as a stringent test of the conformational analysis. torvergata.it It validates the identified structures and their relative populations, providing a comprehensive and accurate picture of the molecule's behavior in solution. rsc.orgtorvergata.it These calculations can reveal how solvation explicitly affects the molecular structure and its chiroptical response. researchgate.netnih.gov
Table 2: Overview of Computational Methods for Spectroscopic Prediction of Lactate Esters
| Computational Method | Predicted Property | Application | Research Finding |
| Density Functional Theory (DFT) | Vibrational Frequencies, IR/VCD Intensities | Conformational validation | The calculated VCD spectra for different conformers show distinct features, allowing for the identification of the dominant species in solution. aip.orgunibs.it |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | IR, Raman, VCD, ROA Spectra in Solution | Modeling solvent effects | Explicitly modeling solvent molecules provides more accurate spectra compared to continuum solvent models, showing excellent agreement with experimental data. rsc.orgtorvergata.it |
| Ab initio methods (e.g., MP2) | Conformer Energies, Geometries | High-accuracy energy calculations | Used to refine the relative energies of conformers identified at the DFT level. core.ac.ukacs.org |
Chemical Reactivity and Applications in Organic Synthesis
Ester Linkage Transformations
The ester bond in l-Menthyl lactate (B86563) is a key site for chemical modification, allowing for controlled cleavage and formation of new derivatives.
Controlled Hydrolysis and Transesterification Reactions
The synthesis of l-Menthyl lactate via the direct esterification of l-menthol (B7771125) and L-lactic acid often results in the formation of higher lactoyl esters, such as l-menthyl L-lactoyl-L-lactate (MLL) and l-menthyl L-lactoyl-L-lactoyl-L-lactate (MLLL). google.com A crucial step to improve the yield of the desired this compound is controlled hydrolysis. This process selectively hydrolyzes the higher lactoyl esters back to this compound while minimizing the hydrolysis of this compound itself into l-menthol and lactic acid. google.comsmolecule.com
Below is a table summarizing typical compositions of the esterification mixture before and after controlled hydrolysis, illustrating the effectiveness of this technique.
| Component | Composition Before Hydrolysis | Notes |
| Unreacted l-menthol | 5.4% - 29.33% | The amount of unreacted starting material can vary based on initial reaction conditions. google.comjustia.com |
| This compound (ML) | 38.52% - 67.7% | This is the target compound. google.comjustia.com |
| l-Menthyl lactoyl lactate (MLL) | 18.02% - 24.6% | A common oligomeric byproduct. google.comjustia.com |
| l-Menthyl lactoyl lactoyl lactate (MLLL) | 0.4% - 5.25% | A higher oligomeric byproduct. google.comjustia.com |
Table 1: Example Compositions of Esterification Mixtures
Transesterification reactions, while less detailed in the provided context for this compound specifically, represent another avenue for modifying the ester linkage. These reactions would involve reacting this compound with a different alcohol in the presence of a catalyst to exchange the menthyl group, or with a different ester to exchange the lactate group, thereby creating new ester derivatives.
This compound as a Chiral Building Block
The stereochemistry of this compound, which possesses multiple chiral centers, makes it a valuable chiral auxiliary and starting material in asymmetric synthesis. vulcanchem.com
Role in Asymmetric Synthesis of Complex Molecules
This compound serves as a chiral pool reagent, providing a readily available source of chirality for the synthesis of more complex, enantiomerically pure molecules. rsc.org Its derivatives can be used to induce stereoselectivity in various chemical reactions. For example, chiral synthons derived from lactate esters are utilized in the synthesis of certain pesticides and other biologically active compounds. weedturf.org The predictable stereochemistry of the l-menthyl group can direct the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer of the product.
Synthesis of Chiral Derivatives for Fundamental Chemical Studies
New chiral solvating agents for NMR spectroscopy have been synthesized from ethyl (S)-lactate, a closely related and inexpensive chiral starting material. rsc.org By modifying the functional groups of the lactate structure, researchers can create novel molecules capable of differentiating between enantiomers in a mixture, which is crucial for determining enantiomeric purity. rsc.org For example, monocarbamoylated and dicarbamoylated derivatives of lactate have been prepared and their ability to act as chiral solvating agents has been successfully demonstrated. rsc.org This principle can be extended to this compound, where its chiral framework can be functionalized to produce new chiral auxiliaries for a range of chemical studies.
Interactions with Chiral Systems
The chirality of this compound allows it to interact selectively with other chiral molecules and materials, a property that is exploited in enantioselective recognition and separation.
Enantioselective Adsorption Studies on Chiral Porous Materials
Research has been conducted on the enantioselective adsorption of methyl lactate, a related chiral ester, on chiral crystalline porous materials (CPMs). rsc.orgescholarship.org These studies provide a model for how this compound might interact with such materials. In one study, homochiral CPM films demonstrated the ability to selectively adsorb one enantiomer of methyl lactate over the other. rsc.orgescholarship.org For instance, an (R, Δ)-CPM film showed preferential adsorption for L-methyl lactate, while an (S, Λ)-CPM film showed preference for D-methyl lactate. rsc.org
Another study investigated the enantioselective adsorption of d/l-methyl lactate enantiomers on a different chiral metal-organic framework (MOF), SURchirMOF-4. The results showed a significant difference in the adsorption amounts for the L- and D-enantiomers, demonstrating the material's ability to recognize and separate the chiral molecules. mdpi.com The enantiomeric excess (ee) for methyl lactate was reported to be 26% for D-SURchirMOF-4 and 28% for L-SURchirMOF-4. mdpi.com These findings highlight the potential for using chiral porous materials to resolve racemic mixtures of chiral compounds like this compound.
The table below summarizes the enantioselective adsorption data for methyl lactate on different chiral porous materials.
| Chiral Material | Enantiomer Adsorbed | Adsorption Amount (µg/cm²) | Enantioselectivity (ee %) |
| (R, Δ)-CPM Film | D-methyl lactate | ~0.657 | 24.6% |
| L-methyl lactate | ~1.085 | ||
| (S, Λ)-CPM Film | D-methyl lactate | ~1.136 | 25.7% |
| L-methyl lactate | ~0.672 | ||
| D-SURchirMOF-4 | D-methyl lactate | ~2.08 | 26% |
| L-methyl lactate | ~3.54 | ||
| L-SURchirMOF-4 | D-methyl lactate | ~3.62 | 28% |
| L-methyl lactate | ~2.02 |
Table 2: Enantioselective Adsorption of Methyl Lactate on Chiral Porous Materials rsc.orgmdpi.com
Future Directions and Emerging Research Avenues in L Menthyl Lactate Chemistry
Development of Novel Green Synthesis Routes
Enzymatic Catalysis: One of the most promising green alternatives is the use of enzymes, particularly lipases, as biocatalysts. Lipase-catalyzed synthesis offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. nih.gov Research has demonstrated the successful enzymatic esterification of l-menthol (B7771125) with various fatty acids in solvent-free systems, achieving high conversion rates. researchgate.netdss.go.th For instance, lipase (B570770) from Candida rugosa has been identified as an effective catalyst for this transformation. researchgate.netdss.go.th Future work will likely focus on optimizing these biocatalytic systems by exploring different immobilized lipases to enhance stability and reusability, and by investigating transesterification routes using alkyl lactates (e.g., ethyl lactate) as substrates, which can offer higher enzyme stability and simpler product recovery. nih.gov
Heterogeneous Catalysis: The use of solid acid catalysts presents another avenue for greening the synthesis of l-menthyl lactate (B86563). Catalysts such as silicotungstic acid supported on bentonite (B74815) have been shown to be effective for the esterification of menthol (B31143) and lactic acid, yielding good conversion rates. researchgate.net The primary advantage of these heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and reducing downstream processing waste. Future research could explore a wider range of solid acid catalysts, including zeolites and functionalized resins, to improve catalytic activity and selectivity.
Supercritical Fluids: The use of supercritical carbon dioxide (scCO₂) as a reaction medium is an innovative approach that aligns with the principles of green chemistry. Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the product by simple depressurization. Studies on the synthesis of the related compound, methyl lactate, have shown the feasibility of conducting esterification reactions in scCO₂, which can enhance reaction rates and simplify purification. isca.meresearchgate.net Applying this technology to l-menthyl lactate synthesis could eliminate the need for organic solvents like toluene (B28343), significantly improving the environmental profile of the process.
| Synthesis Route | Catalyst/Medium | Key Advantages | Research Focus |
| Enzymatic Synthesis | Lipases (e.g., Candida rugosa) | High selectivity, mild conditions, solvent-free options | Immobilization for reusability, transesterification pathways |
| Heterogeneous Catalysis | Solid acids (e.g., Silicotungstic acid/bentonite) | Catalyst recyclability, reduced waste | Novel catalyst development (zeolites, resins) |
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Elimination of organic solvents, easy product separation | Process optimization for this compound |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
A deeper understanding of the molecular properties of this compound and its interactions is crucial for optimizing its applications and designing new molecules. Advanced computational and spectroscopic methods are emerging as powerful tools to provide unprecedented mechanistic insights.
Computational Chemistry: Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being employed to study related ester systems. mdpi.comresearchgate.net These methods can be applied to this compound to elucidate its conformational landscape, intramolecular hydrogen bonding, and electronic structure. MD simulations can model the behavior of this compound in various environments, such as in solvent mixtures or at interfaces, which is critical for its use in cosmetic and flavor formulations. nih.gov Furthermore, computational docking and simulation studies can provide insights into the interaction of this compound with its primary biological target, the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for its cooling sensation. researchgate.netnih.govnih.gov Understanding this molecular recognition process could guide the design of new agonists or antagonists with tailored sensory profiles.
Advanced Spectroscopy: While standard spectroscopic techniques are used for routine characterization, advanced methods can provide more detailed structural and dynamic information. For example, Vibrational Circular Dichroism (VCD) spectroscopy, combined with DFT calculations, could be used to study the solution-state conformations and self-aggregation of this compound. Such studies on similar chiral molecules like methyl lactate have successfully identified dominant monomer and dimer species in solution. biosynth.com These insights are valuable for understanding how formulation components might affect the availability and performance of this compound.
| Technique | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of molecular properties | Conformational energies, electronic structure, hydrogen bonding |
| Molecular Dynamics (MD) | Simulation of behavior in complex systems | Solvent interactions, aggregation behavior, binding to TRPM8 |
| Vibrational Circular Dichroism (VCD) | Study of solution-state structure | Identification of conformers and aggregates in formulations |
Exploration of New Chemical Transformations for Derivatives
Expanding the chemical diversity of this compound through the synthesis of new derivatives is a key area for future research. Such derivatives could offer modified or enhanced properties, such as different cooling intensities, longer-lasting effects, altered solubility, or novel biological activities.
Targeted Synthesis of Lactoyl Esters: The direct esterification of l-menthol and l-lactic acid often produces higher oligomeric esters, such as l-menthyl lactoyl-lactate (MLL). google.comatamanchemicals.comgoogle.com While traditionally viewed as byproducts, these compounds represent a class of derivatives in their own right. Future research could focus on developing selective synthetic methods to produce MLL and even longer-chain analogues in high purity. These derivatives could then be systematically evaluated for their sensory and physicochemical properties, potentially leading to the discovery of new cooling agents with unique temporal profiles.
Enzymatic Synthesis of Novel Esters: Building on the success of lipase-catalyzed reactions, researchers can explore the esterification of l-menthol with a wide variety of carboxylic acids beyond lactic acid. For example, enzymatic synthesis using long-chain unsaturated fatty acids like oleic and linoleic acid has been demonstrated, creating novel l-menthyl esters. researchgate.netdss.go.th This approach could be expanded to include other functionalized acids, creating a library of derivatives with varied lipophilicity and skin feel, which is highly relevant for cosmetic applications.
Modification of the Hydroxyl Group: The free hydroxyl group on the lactate moiety of this compound is a prime target for further chemical transformation. Reactions such as etherification or further esterification at this position could yield novel derivatives. For example, acylation with different functional groups could modulate the molecule's polarity and its interaction with the TRPM8 receptor, potentially fine-tuning its cooling activity. This approach opens a vast chemical space for creating new molecules based on the this compound scaffold.
Q & A
Q. What are the standard synthetic pathways for producing l-Menthyl lactate, and how do reaction conditions influence yield and enantiomeric purity?
this compound is synthesized via direct esterification of L-lactic acid with l-menthol under acidic catalysis. Key parameters include temperature (optimized at 80–100°C), reaction time (6–12 hours), and molar ratios (1:1.2 lactic acid:menthol). Excess menthol improves esterification efficiency, while vacuum distillation removes water to shift equilibrium toward product formation . Impurities like unreacted menthol or lactic acid require purification via recrystallization (using ethanol/water mixtures) or fractional distillation. Enantiomeric purity is confirmed by polarimetry (specific rotation: −81° in ethanol) .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Chromatography : HPLC (C18 column, UV detection at 210 nm) or GC-MS (DB-5 column) resolves this compound from menthol and lactic acid byproducts .
- Spectroscopy : IR confirms ester carbonyl peaks (~1740 cm⁻¹), while ¹H-NMR identifies stereochemistry (δ 0.7–1.5 ppm for menthyl protons; δ 4.8–5.1 ppm for lactate methine) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting range (42–47°C) and crystallinity .
Q. How does the stereochemistry of this compound impact its cooling efficacy compared to d-isomers?
The l-configuration in both menthol and lactate moieties is critical for binding to TRPM8 cold receptors. Studies show this compound has a 30–50% stronger cooling effect than d-isomers due to optimal spatial alignment with receptor sites. Comparative assays (e.g., sensory panels or in vitro TRPM8 activation) quantify efficacy differences .
Advanced Research Questions
Q. What experimental strategies address stability challenges in this compound formulations during long-term storage?
Crystalline this compound (e.g., Frescolat ML Crystal) degrades via oxidation, producing pungent aldehydes. Stabilization methods include:
Q. How can researchers resolve contradictory data on this compound’s solubility in polar vs. non-polar solvents?
Discrepancies arise from polymorphic forms (liquid vs. crystalline). The liquid form (Frescolat ML) is miscible with ethanol and propylene glycol, while the crystalline form requires heating (50–60°C) for solubility. Phase diagrams and Hansen solubility parameters (δD, δP, δH) guide solvent selection for formulation studies .
Q. What regulatory standards (e.g., QB/T 4637-2014) apply to this compound in product development, and how do they influence experimental design?
China’s QB/T 4637-2014 mandates ≥98% purity, residual menthol ≤1.5%, and lactic acid ≤0.5%. Compliance requires rigorous QC protocols:
Q. What methodologies are used to compare this compound’s cooling persistence against structurally related agents (e.g., WS-3 or menthyl glutarate)?
- In vivo trials : Apply standardized doses to human forearm skin; measure cooling duration via thermography or sensory scores .
- In vitro assays : TRPM8 receptor activation kinetics (e.g., calcium flux assays) quantify onset and duration .
- Molecular modeling : Docking studies correlate substituent effects (e.g., ester chain length) with receptor binding affinity .
Q. How can enantiomeric impurities in this compound synthesis be minimized, and what are their implications for pharmacological studies?
- Chiral chromatography (Chiralcel OD-H column) separates d/l-lactate impurities.
- Kinetic resolution using lipases (e.g., Candida antarctica) hydrolyzes undesired enantiomers .
- Impurities >2% reduce cooling efficacy and may trigger off-target effects (e.g., TRPA1 activation) .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting reports on this compound’s degradation products in different matrices (e.g., cosmetics vs. food)?
Q. What protocols ensure reproducibility in measuring this compound’s cooling threshold in sensory studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
